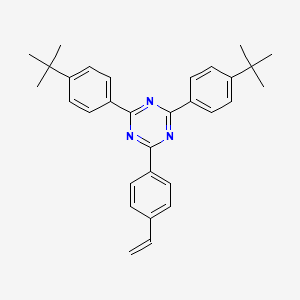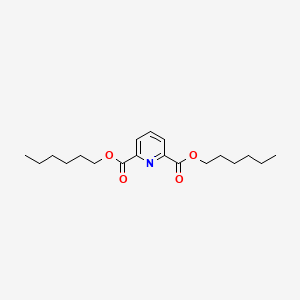
Dihexyl pyridine-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyl pyridine-2,6-dicarboxylate is a chemical compound derived from pyridine-2,6-dicarboxylic acid. This compound is known for its unique structure, which includes a pyridine ring substituted with two hexyl ester groups at the 2 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Dihexyl pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,6-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester groups
Major Products
The major products formed from these reactions include pyridine-2,6-dicarboxylic acid, pyridine-2,6-dimethanol, and various substituted pyridine derivatives .
Applications De Recherche Scientifique
Dihexyl pyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dihexyl pyridine-2,6-dicarboxylate involves its interaction with various molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. The ester groups can undergo hydrolysis, releasing active carboxylic acid groups that interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl pyridine-2,6-dicarboxylate
- Diethyl pyridine-2,6-dicarboxylate
- Dipropyl pyridine-2,6-dicarboxylate
Uniqueness
Dihexyl pyridine-2,6-dicarboxylate is unique due to its longer alkyl chains, which impart different solubility and hydrophobic properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications in materials science and drug delivery systems .
Propriétés
Numéro CAS |
824432-51-1 |
|---|---|
Formule moléculaire |
C19H29NO4 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
dihexyl pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H29NO4/c1-3-5-7-9-14-23-18(21)16-12-11-13-17(20-16)19(22)24-15-10-8-6-4-2/h11-13H,3-10,14-15H2,1-2H3 |
Clé InChI |
RWKUEDJMTOUZTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=NC(=CC=C1)C(=O)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)
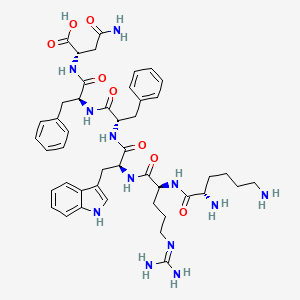

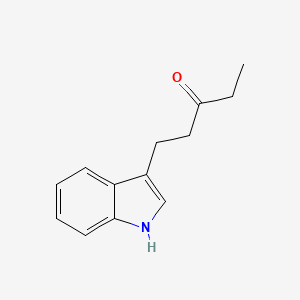
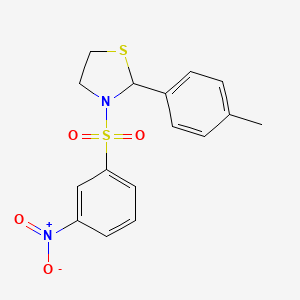
![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
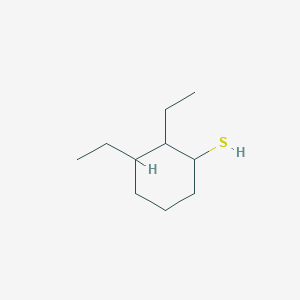
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)
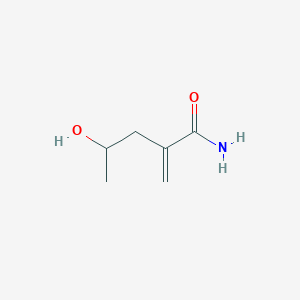

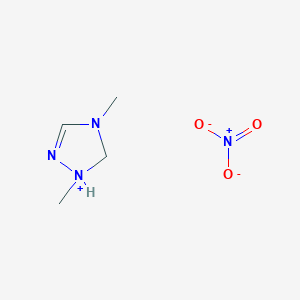
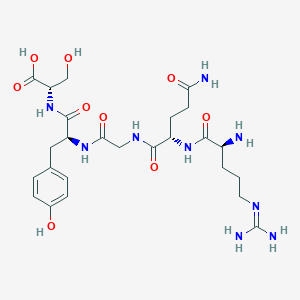
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
